molecular formula C13H21N3O3S2 B2782497 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034330-37-3

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2782497
CAS No.: 2034330-37-3
M. Wt: 331.45
InChI Key: UYNIZYHCVDYRNW-UHFFFAOYSA-N
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Description

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a thiophene-3-carboxamide moiety linked via a methylene bridge. Its molecular formula is C₁₃H₁₉N₃O₃S₂, with a molecular weight of 329.44 g/mol. This compound is hypothesized to have applications in medicinal chemistry, though its specific pharmacological profile remains under investigation .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNIZYHCVDYRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidine-Based Scaffolds

Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to interact with diverse biological targets. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Known/Potential Activity Reference
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide 1-(N,N-Dimethylsulfamoyl)piperidine, thiophene-3-carboxamide 329.44 Not reported (hypothesized enzyme inhibition)
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide (BD288105) 1-(2-Chloroacetyl)piperidine, thiophene-3-carboxamide 300.80 Building block for synthesis
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide 1-(2-Phenylethyl)piperidine, thiophene-2-carboxamide 407.52 Opioid receptor agonist (thiophene fentanyl)
Goxalapladib Piperidinyl-naphthyridine core, trifluoromethyl biphenyl 718.80 Atherosclerosis treatment

Pharmacological and Functional Insights

Thiophene Carboxamide Positional Isomerism
  • The target compound’s thiophene-3-carboxamide group distinguishes it from thiophene fentanyl (thiophene-2-carboxamide), which is a potent opioid agonist . Positional isomerism significantly alters receptor selectivity; the 3-position may reduce opioid activity but enhance interactions with non-opioid targets (e.g., enzymes or ion channels).
Substituent Effects on Piperidine
  • Dimethylsulfamoyl vs. Chloroacetyl (BD288105):
    • The dimethylsulfamoyl group in the target compound likely improves aqueous solubility and metabolic stability compared to the reactive chloroacetyl group in BD288105, which may act as an alkylating agent .
  • Phenylethyl vs. Dimethylsulfamoyl (Thiophene Fentanyl): The phenylethyl group in thiophene fentanyl facilitates µ-opioid receptor binding, while the dimethylsulfamoyl group in the target compound may redirect activity toward non-opioid targets (e.g., sulfonamide-sensitive enzymes like carbonic anhydrase) .
Functional Group Contributions to Binding
  • Sulfonamide vs. Acetamide (Goxalapladib):
    • Goxalapladib’s complex naphthyridine-acetamide structure targets atherosclerosis via phospholipase inhibition, whereas the target compound’s simpler sulfonamide-thiophene architecture suggests divergent mechanisms .

Hypothetical Target Engagement

While direct binding data for the target compound are unavailable, structural parallels suggest:

  • GPCR Modulation: Piperidine derivatives often target G-protein-coupled receptors (GPCRs), but the absence of phenylethyl or fentanyl-like groups makes opioid activity unlikely .

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